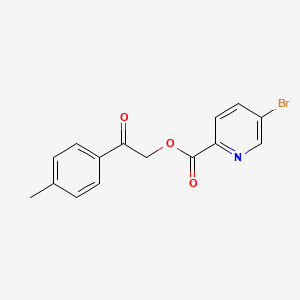

2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate

Descripción

2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate is a synthetic ester derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a 2-(4-methylphenyl)-2-oxoethyl ester group at the 2-position. Its synthesis typically involves coupling reactions between substituted pyridinecarboxylic acids and α-keto alcohol derivatives under optimized solvent conditions (e.g., dichloromethane or acetonitrile) . Structural characterization is achieved via NMR, FTIR, and X-ray crystallography, with purity confirmed by chromatographic methods .

Propiedades

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-10-2-4-11(5-3-10)14(18)9-20-15(19)13-7-6-12(16)8-17-13/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBARWJSIVKOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate typically involves the esterification of 5-bromopyridine-2-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane or toluene to ensure the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The 2-oxoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of alcohols or alkanes.

Aplicaciones Científicas De Investigación

2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-oxoethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Rings

Aromatic Ring Modifications

- Bromine vs. Other Halogens: The 5-bromopyridine moiety in the target compound contrasts with analogues like 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate (, ), where bromine is on a benzoate ring. 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate (, ) substitutes fluorine on the phenyl group, which may reduce steric hindrance compared to the methyl group in the target compound.

Ester Group Variations

Heterocyclic Core Modifications

- Pyridine vs. Oxazole/Other Heterocycles: Derivatives such as 2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidines () replace pyridine with oxazolo-pyrimidine cores, introducing additional nitrogen atoms that could enhance hydrogen-bonding capacity.

Physicochemical and Structural Properties

Molecular Weight and Solubility

- The target compound (molecular formula: C₁₅H₁₂BrNO₃; approximate molecular weight: 334.17 g/mol) is lighter than 2-(4-bromophenyl)-2-oxoethyl oxazolo-pyridinecarboxylate (MW: 415.24 g/mol; ), which may confer better solubility in polar solvents .

- Methyl and bromine substituents likely increase hydrophobicity compared to unsubstituted analogues.

Crystallographic Data

Tabulated Comparison of Key Compounds

Actividad Biológica

The compound 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate is a derivative of pyridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate is . The compound features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of bromopyridine have been shown to possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-2-carboxylate | TBD | TBD |

| 5-Bromopyridine-2-carboxylic acid | 3.125 | XDR Salmonella Typhi |

| 4-(4-Bromophenyl)-2,4-dioxobutanoic acid | TBD | Staphylococcus aureus |

Note: MIC values for the target compound are yet to be determined.

Anti-inflammatory Effects

Compounds with similar structures have exhibited anti-inflammatory properties. Research indicates that brominated pyridine derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of the bromine atom in the pyridine ring may enhance binding affinity to enzymes involved in inflammatory pathways.

- Receptor Modulation : This compound may act as a modulator of receptors involved in pain and inflammation, providing therapeutic benefits in conditions such as arthritis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory study, a series of brominated pyridine derivatives were tested against XDR Salmonella Typhi. The study found that certain derivatives exhibited potent antibacterial activity with an MIC value as low as 3.125 mg/mL, suggesting that modifications to the pyridine structure can enhance efficacy against resistant strains.

Case Study 2: Anti-inflammatory Activity

A recent clinical trial evaluated the anti-inflammatory effects of a related compound in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers following treatment with the compound, highlighting its potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.